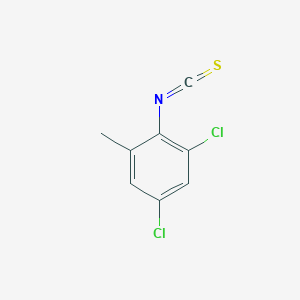

1,5-Dichloro-2-isothiocyanato-3-methylbenzene

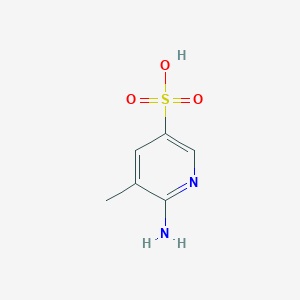

説明

The compound "1,5-Dichloro-2-isothiocyanato-3-methylbenzene" is not directly discussed in the provided papers. However, the papers do provide insights into the synthesis, characterization, and structural analysis of various chlorinated and substituted benzene derivatives, which can be relevant to understanding similar compounds. For instance, the structure of 1,3,5-trichloro-2,4,6-trifluorobenzene was determined using X-ray and neutron powder diffraction, indicating significant internal vibrations within the molecule . This suggests that chlorinated benzene derivatives can have complex internal dynamics that might also be present in 1,5-Dichloro-2-isothiocyanato-3-methylbenzene.

Synthesis Analysis

The synthesis of substituted benzene derivatives is a common theme in the provided papers. For example, substituted 1,5-dihydrobenzo[e]-2,4-dithiepins and 1,2-di(acylvinylthiomethyl)-4,5-dimethylbenzenes were synthesized from α-acetylene ketones and a dimethyl di(mercaptomethyl)benzene precursor . Another synthesis approach involved treating a bis(chloromercurio) aromatic compound with methylmagnesium chloride to obtain a dimagnesiated benzene derivative . These methods highlight the reactivity of substituted benzene rings and the use of organometallic reagents in synthesis, which could be applicable to the synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene.

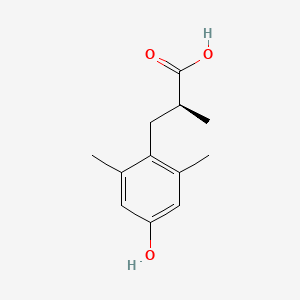

Molecular Structure Analysis

The molecular structure of chlorinated benzene derivatives is crucial for understanding their chemical behavior. The crystal structure of 1,2,4-trichloro-3,5,6-trimethylbenzene was determined to be monoclinic with a crystallographic center of symmetry . This paper also discusses orientational disorder in the crystal, which could be a consideration for the molecular structure analysis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene.

Chemical Reactions Analysis

Chemical reactions involving substituted benzene derivatives can lead to a variety of products. For instance, the formation of iodobenzene derivatives from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes via iodine-induced intramolecular cyclization was reported . This demonstrates the potential for intramolecular reactions to occur in substituted benzene compounds, which may also be relevant for the chemical reactions of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene, they do provide insights into the properties of related compounds. For example, the low-temperature study of 1,3,5-trichloro-2,4,6-trifluorobenzene showed no phase transition, which could be indicative of the stability of the compound's crystal structure . Such information can be useful when considering the physical state and stability of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene under various conditions.

科学的研究の応用

Anti-Staphylococcal Properties

Compounds with similar structural features have been investigated for their anti-staphylococcal properties. For instance, acylphloroglucinol derivatives isolated from the Hypericum genus demonstrated minimum inhibitory concentration (MIC) values against multidrug-resistant strains of Staphylococcus aureus, indicating potential for antibiotic development (Shiu & Gibbons, 2006).

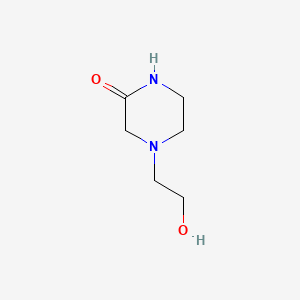

Surface Activity and Antimicrobial Properties

1,2,4-Triazole derivatives, synthesized from reactions involving similar isothiocyanate compounds, exhibited antimicrobial activity and could be used as surface active agents, suggesting applications in developing cleaning agents and disinfectants with antimicrobial properties (El-Sayed, 2006).

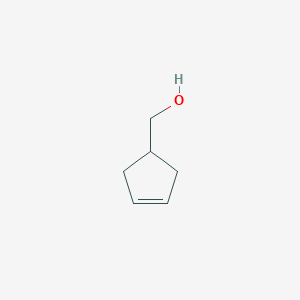

Molecular Modeling in Drug Repurposing

Research on positional isomerism of certain alcohol-based drugs against SARS-CoV-2 highlights the importance of structural variations in drug efficacy. This suggests that compounds like 1,5-Dichloro-2-isothiocyanato-3-methylbenzene could be of interest in molecular modeling studies for drug repurposing, especially in the context of viral infections (Palsaniya et al., 2021).

Corrosion Inhibition

Derivatives of 2-aminobenzene-1,3-dicarbonitriles, which could be structurally related to the target compound, have been explored as green corrosion inhibitors for metals. This highlights the potential of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene in applications related to the protection of metals against corrosion, an important aspect in material science and engineering (Verma, Quraishi, & Singh, 2015).

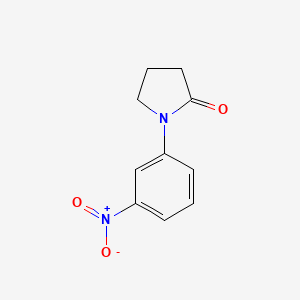

Synthesis of Heterocycles and Drug Development

The synthesis of novel triazole compounds containing a 2-methylidenethiazolidine ring from reactions involving isothiocyanate compounds suggests a method for developing biologically active heterocycles. This points to a possible application of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene in the synthesis of new drugs or biologically active molecules (Xu et al., 2005).

特性

IUPAC Name |

1,5-dichloro-2-isothiocyanato-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NS/c1-5-2-6(9)3-7(10)8(5)11-4-12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEPHFOQAAZPOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N=C=S)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371083 | |

| Record name | 1,5-dichloro-2-isothiocyanato-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dichloro-2-isothiocyanato-3-methylbenzene | |

CAS RN |

306935-83-1 | |

| Record name | 1,5-Dichloro-2-isothiocyanato-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-dichloro-2-isothiocyanato-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)

![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)

![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)

![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)

![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)

![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)